molecular formula C10H13IN2O6 B599027 5-Iodo-2'-C-Methyl uridine CAS No. 1203461-96-4

5-Iodo-2'-C-Methyl uridine

Cat. No. B599027
CAS RN: 1203461-96-4
M. Wt: 384.126
InChI Key: DUXPOYGBBRNGIT-LTNPLRIYSA-N
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Description

5-Iodo-2’-C-Methyl uridine is a modified nucleoside analog. It belongs to the class of pyrimidine nucleosides and is structurally related to uridine. The modification occurs at the 5-position of the uridine core, where an iodine atom replaces one of the hydrogen atoms. This substitution alters the photophysical properties of the nucleoside, making it potentially useful for various applications in chemical biology and medicinal chemistry .


Synthesis Analysis

The synthesis of 5-Iodo-2’-C-Methyl uridine involves introducing the iodine substituent at the 5-position of the uridine molecule. Various synthetic pathways have been explored to achieve this modification. Researchers have developed robust and flexible procedures to functionalize the 5-position, allowing for the creation of diverse analogues with well-defined photophysical properties .


Molecular Structure Analysis

The molecular structure of 5-Iodo-2’-C-Methyl uridine consists of a ribose pentose sugar linked to a thymine base. The iodine atom is attached to the 5-position of the uridine core. The presence of the methyl group at the 2’-C position further distinguishes it from native uridine .


Chemical Reactions Analysis

Chemically, 5-Iodo-2’-C-Methyl uridine can participate in various reactions typical of nucleosides. These reactions include glycosylation, phosphorylation, and cross-coupling reactions. Researchers have explored its reactivity to create novel derivatives and fluorescent analogues .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • Photophysical properties: Emission characteristics due to the iodine modification .

properties

IUPAC Name

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2O6/c1-10(18)6(15)5(3-14)19-8(10)13-2-4(11)7(16)12-9(13)17/h2,5-6,8,14-15,18H,3H2,1H3,(H,12,16,17)/t5-,6-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXPOYGBBRNGIT-LTNPLRIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione

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